![molecular formula C8H9BrN2 B599648 N-allyl-5-bromopyridin-2-amine CAS No. 106037-57-4](/img/structure/B599648.png)
N-allyl-5-bromopyridin-2-amine
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Overview
Description
Scientific Research Applications
Synthesis of New Derivatives
“N-allyl-5-bromopyridin-2-amine” could be used in the synthesis of new N-Arylpyrimidin-2-amine derivatives . These derivatives have been synthesized from the corresponding amines, applying optimized Buchwald-Hartwig amination conditions .
Drug-like Scaffold
The 2-aminopyrimidine moiety, a common structural subunit in a large number of both natural products and synthetic compounds, has been widely used as a drug-like scaffold . “N-allyl-5-bromopyridin-2-amine” could potentially be used in the development of new drugs.
Enzyme Inhibitory Activity
2-Aminopyrimidine derivatives substituted at N- or 4-positions show versatile biological and pharmacological activities . They have enzyme inhibitory activity against a number of kinases, such as Bcr-Abl kinase, rho-associated protein kinase, and glycogen synthase kinase (GSK3) . “N-allyl-5-bromopyridin-2-amine” could potentially be used in this context.
Antifungal and Pesticidal Activities
2-Aminopyrimidine derivatives have shown antifungal and pesticidal activities. “N-allyl-5-bromopyridin-2-amine” could potentially be used in the development of new antifungal and pesticidal agents.
Direct Synthesis of Allyl Amines
“N-allyl-5-bromopyridin-2-amine” could potentially be used in the direct synthesis of allyl amines with 2-Nitrosulfonamide derivatives via the Tsuji-Trost Reaction . This reaction is a palladium-catalysed allylation of nucleophiles .
Study of Hydrogen-Bonding Patterns
“N-allyl-5-bromopyridin-2-amine” has been used to study the hydrogen-bonding patterns in the 2-amino-5-bromopyridine benzoic acid (1/1) cocrystal . It could potentially be used in further studies of hydrogen bonding patterns in other cocrystals.
Safety and Hazards
While specific safety and hazard information for N-Allyl-5-bromopyridin-2-amine is not available, it’s important to handle all chemical compounds with care. For example, 2-Amino-5-bromopyridine is known to be harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Mechanism of Action
Target of Action
The compound contains a pyridine ring, which is a basic heterocyclic aromatic organic compound. Similar compounds are often used in the synthesis of drugs due to their ability to bind to various biological targets. Without specific studies on “n-allyl-5-bromopyridin-2-amine”, it’s hard to identify its primary targets .
Mode of Action
The mode of action would depend on the specific biological target of the compound. Pyridine derivatives can interact with their targets through various types of chemical bonds and interactions, including hydrogen bonds, ionic bonds, and Van der Waals forces .
Biochemical Pathways
Without specific information, it’s difficult to determine the exact biochemical pathways that “N-allyl-5-bromopyridin-2-amine” might affect. Pyridine derivatives are often involved in reactions such as suzuki–miyaura coupling .
properties
IUPAC Name |
5-bromo-N-prop-2-enylpyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2/c1-2-5-10-8-4-3-7(9)6-11-8/h2-4,6H,1,5H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONVUSVONUIOIKV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=NC=C(C=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-allyl-5-bromopyridin-2-amine |
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